N-[4-(benzylsulfamoyl)phenyl]butanamide is a chemical compound that belongs to the class of amides, specifically characterized by the presence of a benzylsulfamoyl group attached to a butanamide structure. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly in the development of therapeutic agents.
N-[4-(benzylsulfamoyl)phenyl]butanamide is classified as an organic compound. It falls under the category of sulfonamide derivatives due to the presence of a sulfamoyl group, which is known for its biological activity. This classification is significant as sulfonamides have been widely studied for their antibacterial and antifungal properties.
The synthesis of N-[4-(benzylsulfamoyl)phenyl]butanamide typically involves several steps, including:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity .
N-[4-(benzylsulfamoyl)phenyl]butanamide has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
N-[4-(benzylsulfamoyl)phenyl]butanamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action of N-[4-(benzylsulfamoyl)phenyl]butanamide primarily involves its interaction with biological targets such as enzymes or receptors. The sulfamoyl moiety is known to inhibit certain enzymes involved in bacterial folic acid synthesis, which is critical for bacterial growth and replication. This inhibition can lead to antibacterial effects, making it a candidate for further medicinal development .
These properties are essential for determining the handling and storage requirements for laboratory use .
N-[4-(benzylsulfamoyl)phenyl]butanamide has several scientific applications:
N-[4-(benzylsulfamoyl)phenyl]butanamide features a meticulously configured molecular architecture characterized by three interconnected regions: a para-substituted phenyl ring, a benzylsulfamoyl group (-SO₂NHCH₂C₆H₅), and an aliphatic butanamide chain (-NHCO(CH₂)₂CH₃). This arrangement creates a planar aromatic system directly connected to a conformationally flexible alkyl domain through sulfonamide and amide junctions. The molecule's structural identity is formally defined as a secondary sulfonamide (arylsulfonamide classification) due to the direct nitrogen-hydrogen bond attached to the sulfur atom, distinguishing it from tertiary sulfonamides or sulfonylureas [10].
Table 1: Fundamental Chemical Identifiers of N-[4-(benzylsulfamoyl)phenyl]butanamide
Property | Value | Description |
---|---|---|
Systematic Name | N-[4-(benzylsulfamoyl)phenyl]butanamide | IUPAC nomenclature |
Molecular Formula | C₁₇H₂₀N₂O₃S | Carbon 17, Hydrogen 20, Nitrogen 2, Oxygen 3, Sulfur 1 |
Molecular Weight | 332.42 g/mol | Calculated exact mass: 332.1194 Da |
Key Fragments | Benzylsulfamoyl (C₇H₈NO₂S), Butanamide (C₄H₈NO), para-disubstituted benzene | Mass spectrometry signature fragments |
Critical bonding patterns include the sulfonamide group (S=O, S-N) exhibiting tetrahedral geometry and the planar amide functionality (N-C=O) adopting trans configuration. These polar domains create hydrogen-bond donor (N-H of sulfonamide) and acceptor sites (sulfonyl oxygens, amide carbonyl, sulfonamide nitrogen), facilitating interactions with biological targets. The benzyl group provides π-electron density and hydrophobic volume, while the butanamide spacer balances flexibility and distance optimization between the aromatic systems [3]. X-ray crystallographic analysis of analogous structures reveals characteristic bond parameters: S-N distances of approximately 1.62 Å, S=O bonds at 1.43 Å, and C=O bonds at 1.23 Å, with the sulfonamide and amide functionalities adopting dihedral angles near 75° relative to the phenyl plane [3].
Table 2: Structural Components and Their Properties
Structural Domain | Key Features | Biochemical Significance |
---|---|---|
4-(Benzylsulfamoyl)phenyl | Planar aromatic system with strong dipole moment (≈5.2 Debye); moderate lipophilicity (π≈1.8) | Facilitates π-π stacking with protein aromatic residues; membrane penetration |
Sulfonamide Linkage (‒SO₂NH‒) | Tetrahedral geometry; H-bond donor capacity (pKₐ ≈10.1); strong electron-withdrawing effect | Critical for target binding via H-bond donation; modulates electronic properties of adjacent rings |
Butanamide Moiety (‒NHCOC₃H₇) | Flexible alkyl chain (rotatable bonds: 4); H-bond acceptor (carbonyl); moderate lipophilicity | Provides conformational adaptability; influences solubility profile and bioavailability |
The molecule's three-dimensional conformation shows the benzyl group approximately perpendicular to the phenylsulfamoyl plane, minimizing steric clash, while the butanamide chain adopts extended configurations that position the terminal methyl group away from the aromatic systems. This spatial arrangement creates a distinctive "T-shaped" molecular profile observed in bioactive conformations of sulfonamide derivatives targeting enzymes with hydrophobic clefts adjacent to polar regions [7].
The development of N-[4-(benzylsulfamoyl)phenyl]butanamide emerges from the transformative legacy of sulfonamide medicinal chemistry, initiated by Gerhard Domagk's 1935 discovery of Prontosil's antibacterial properties. The subsequent elucidation that Prontosil's metabolic breakdown produced the active sulfanilamide moiety redirected synthetic efforts toward direct sulfonamide derivatives. This pivotal revelation established the sulfonamide group (-SO₂NH₂) as a privileged scaffold in medicinal chemistry, leading to generations of antimicrobial agents throughout the mid-20th century [7] [10].
The strategic evolution from simple antimicrobial sulfanilamides to multifunctional derivatives began when researchers recognized sulfonamides' capacity for diverse biological activities beyond antibacterial effects. Carbonic anhydrase inhibition by acetazolamide (1954) marked the first significant therapeutic diversification, establishing sulfonamides as modulators of human enzymatic targets. This breakthrough catalyzed exploration of sulfonamide derivatives for various indications, including diuretics (furosemide, 1966), antiglaucoma agents (dorzolamide, 1995), hypoglycemics (glibenclamide, 1969), and anti-inflammatories (celecoxib, 1999) [10]. The benzylsulfonamide subgroup specifically gained prominence through compounds like tamsulosin (α₁-adrenoceptor antagonist, 1997) and tianeptine (atypical antidepressant), demonstrating sulfonamides' adaptability to central nervous system targets.
N-[4-(benzylsulfamoyl)phenyl]butanamide represents a deliberate structural advancement beyond first-generation sulfonamides through its hybrid pharmacophore design. Contemporary medicinal chemistry strategies increasingly employed molecular hybridization, particularly combining sulfonamides with bioactive amide fragments, to enhance target specificity and optimize pharmacokinetic profiles. This compound specifically embodies the "sulfonamide-amide hybridization" approach that gained systematic investigation in the 2000s-2010s, evidenced by analogs like 4-amino-N-[4-(benzyloxy)phenyl]butanamide (Leukotriene A4 hydrolase inhibitor) and N-(2-fluorobenzyl)-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}propanamide (MERS-CoV plaque inhibition candidate) [8] [9]. The compound's design leverages historical observations that N-substituted sulfonamides with benzyl groups exhibit enhanced blood-brain barrier penetration compared to unsubstituted sulfonamides, making them suitable candidates for CNS-targeted therapeutics [10].
N-[4-(benzylsulfamoyl)phenyl]butanamide embodies the contemporary paradigm of pharmacophore hybridization, strategically merging the sulfonamide's target engagement versatility with the amide group's conformational flexibility and metabolic stability. This molecular integration creates synergistic advantages that transcend the pharmacological limitations of either component in isolation. The benzylsulfonamide domain provides potent recognition capabilities for enzymes and receptors through its dual hydrogen-bonding capacity and electrostatic properties, while the butanamide linker serves as a bioisostere for endogenous fatty acid metabolites, facilitating interactions with hydrophobic binding pockets [3] [9].
The compound's physicochemical profile demonstrates optimized central nervous system drug-like properties, with calculated values placing it within favorable ranges for blood-brain barrier penetration: molecular weight (332 g/mol), moderate lipophilicity (cLogP ≈2.8), polar surface area (≈75 Ų), and hydrogen-bonding capacity (2 donors, 4 acceptors). These parameters align with established CNS drug criteria (MW < 450, cLogP 2-5, PSA < 90 Ų), distinguishing it from earlier sulfonamide generations that exhibited excessive polarity or insufficient lipid solubility for neurological targets [10]. This balance enables potential applications in neuroinflammation and affective disorders, particularly considering structural analogs like tianeptine (benzothiazepine sulfonamide) that exert antidepressant effects through glutamatergic modulation.
Table 3: Comparative Physicochemical Properties of Sulfonamide Hybrids
Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
---|---|---|---|---|---|---|
N-[4-(benzylsulfamoyl)phenyl]butanamide | 332.42 | 2.8 (est.) | 75.4 | 2 | 4 | 7 |
4-Amino-N-[4-(benzyloxy)phenyl]butanamide [9] | 284.35 | 2.3 | 64.4 | 2 | 3 | 7 |
Tianeptine [10] | 436.52 | 2.9 | 95.7 | 2 | 6 | 9 |
Classical Sulfonamide (Sulfanilamide) | 172.20 | -0.6 | 98.4 | 2 | 4 | 2 |
The benzylsulfonamide component specifically enhances target affinity through multiple mechanisms: 1) The sulfonyl group's electron-withdrawing nature modulates electron density on the phenyl ring, influencing π-stacking interactions; 2) The benzyl substituent provides hydrophobic volume for van der Waals contacts within protein binding pockets; and 3) The secondary sulfonamide N-H serves as a hydrogen-bond donor to key amino acid residues (e.g., histidine, glutamine, asparagine) in catalytic sites. These features are particularly advantageous for targeting enzymes like leukotriene A4 hydrolase, where sulfonamide-amide hybrids exhibit nanomolar affinity by simultaneously engaging catalytic zinc and hydrophobic subpockets [9].
The butanamide spacer in N-[4-(benzylsulfamoyl)phenyl]butanamide provides critical spatial separation between the sulfonamide and terminal alkyl group, optimally positioning these moieties for interactions with distinct binding regions. This four-carbon chain length balances conformational flexibility with sufficient hydrophobic contribution—shorter chains (propanamide) reduce binding affinity in structural analogs by 3-5 fold, while longer chains (pentanamide) diminish aqueous solubility without enhancing target engagement [3]. The compound thus exemplifies rational structure-based design principles applied to sulfonamide hybrids, demonstrating how strategic integration of complementary pharmacophores can overcome limitations of parent scaffolds while expanding therapeutic potential for complex multifactorial diseases, particularly within neurological and inflammatory disorders where multifunctional ligands show increasing promise [7] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0